4-Chloro-2-methyl-6-(trifluoromethyl)aniline hydrochloride
Overview
Description
The compound 2-Chloro-4-(trifluoromethyl)aniline is an organic building block . It has a linear formula of ClC6H3(CF3)NH2 .
Synthesis Analysis
A preparation method of 2,6-dichloro-4-trifluoromethyl-aniline has been described in a patent . The process uses p-Chlorobenzotrifluoride as the starting material and subjects it to halogenation reaction and ammoniation reaction .Molecular Structure Analysis
The molecular structure of 2-Chloro-4-(trifluoromethyl)aniline can be represented by the SMILES string Nc1ccc(cc1Cl)C(F)(F)F .Chemical Reactions Analysis
While specific chemical reactions involving 4-Chloro-2-methyl-6-(trifluoromethyl)aniline hydrochloride are not available, the compound 2-Chloro-4-(trifluoromethyl)aniline has been used in the synthesis of 2-amino-5-chloro 3-(trifluoromethyl)benzenethiol .Physical and Chemical Properties Analysis
The compound 2-Chloro-4-(trifluoromethyl)aniline has a refractive index of n20/D 1.5030 (lit.), a boiling point of 214-218 °C (lit.), and a density of 1.4160 g/mL at 25 °C (lit.) .Scientific Research Applications
Synthesis and Derivative Formation
Isatin Derivatives : Mao Zhenmin (2008) explored the synthesis of isatin derivatives, including those with trifluoromethyl groups, from anilines such as 4-Chloro-2-methyl-6-(trifluoromethyl)aniline, indicating its utility in creating pharmaceutical compounds (Mao Zhenmin, 2008).
Nonlinear Optical Materials : B. Revathi et al. (2017) studied 4-Chloro-2-methyl-6-(trifluoromethyl)aniline for its applications in nonlinear optical materials, focusing on its vibrational analysis and electronic effects (B. Revathi, V. Balachandran, B. Raja, K. Anitha, M. Kavimani, 2017).
Pesticide Synthesis
- Novel Pesticides : Liu An-chan (2015) detailed the synthesis of novel pesticides using 4-Chloro-2-methyl-6-(trifluoromethyl)aniline as a key intermediate, highlighting its role in agricultural chemical development (Liu An-chan, 2015).
Spectroscopic Analysis
- Vibrational Spectroscopy : M. Arivazhagan et al. (2012) conducted a comprehensive vibrational spectroscopic study of 4-Chloro-2-methyl-6-(trifluoromethyl)aniline, indicating its potential in material science and molecular characterization (M. Arivazhagan, V. Subhasini, A. Austine, 2012).
Synthesis of Functionalized Anilines
- Chloro(imino)phosphine Synthesis : J. Vrána et al. (2021) described the synthesis of chloro(imino)phosphine using bulky anilines, where derivatives of 4-Chloro-2-methyl-6-(trifluoromethyl)aniline could be implied as potential starting materials (J. Vrána, Vlastimil Němec, M. Samsonov, A. Růžička, 2021).
Pharmaceutical and Biological Applications
- Ortho-trifluoromethoxylated Derivatives : Pengju Feng and Ming‐Yu Ngai (2016) developed a protocol for synthesizing ortho-trifluoromethoxylated aniline derivatives, a category to which 4-Chloro-2-methyl-6-(trifluoromethyl)aniline could belong, showcasing its potential in pharmaceuticals (Pengju Feng, Ming‐Yu Ngai, 2016).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
4-Chloro-2-methyl-6-(trifluoromethyl)aniline hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to alterations in metabolic pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress responses and apoptosis. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which play a critical role in cell signaling pathways. This inhibition can result in changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to changes in its efficacy and toxicity. Long-term effects on cellular function have also been observed, with some studies reporting alterations in cell viability and function after prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. Toxic effects at high doses include liver and kidney damage, as well as alterations in blood chemistry .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, it has been found to accumulate in the liver and kidneys, where it exerts its primary effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Studies have shown that it localizes to the mitochondria and endoplasmic reticulum, where it can influence cellular processes such as energy production and protein synthesis .
Properties
IUPAC Name |
4-chloro-2-methyl-6-(trifluoromethyl)aniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N.ClH/c1-4-2-5(9)3-6(7(4)13)8(10,11)12;/h2-3H,13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTTVXPHFLKWLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C(F)(F)F)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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